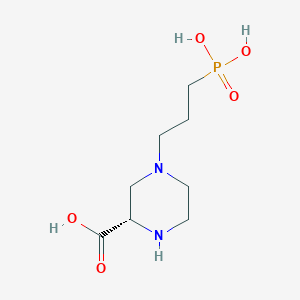

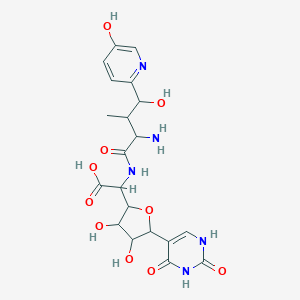

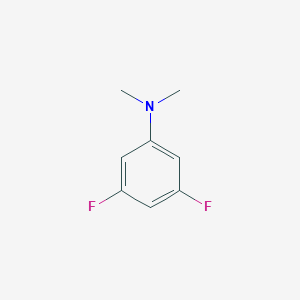

![molecular formula C4H2ClF2NO B058481 5-[Chloro(difluoro)methyl]-1,2-oxazole CAS No. 116611-76-8](/img/structure/B58481.png)

5-[Chloro(difluoro)methyl]-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

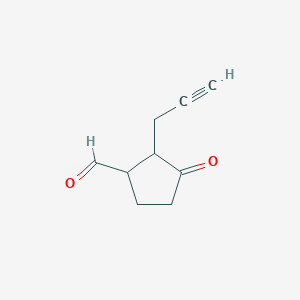

The compound 5-[Chloro(difluoro)methyl]-1,2-oxazole is a chemical entity recognized for its involvement in the synthesis of various organic compounds. It is noteworthy in chemical research due to its distinct functional groups that impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves techniques such as the room temperature 1,3-dipolar cycloaddition, which has been demonstrated in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. These reactions exhibit high regioselectivity under the influence of a Cu(I) salt as a catalyst, although direct synthesis details of 5-[Chloro(difluoro)methyl]-1,2-oxazole might differ, the method provides insight into handling similar halogenated and fluorinated compounds (Hu et al., 2008).

Molecular Structure Analysis

The molecular structure of related halogenated and fluorinated oxazoles, like those studied in synthesis methods, can be determined through techniques like X-ray crystallography, NMR, and elemental analysis. These methods help in understanding the arrangement of atoms within the molecule and the spatial geometry which influences its reactivity and interactions (Hu et al., 2008).

Aplicaciones Científicas De Investigación

Electrochemical Fluorination

Electrochemical fluorination of oxazolyl sulfides to produce difluoro-oxazoline derivatives demonstrates a regioselective anodic difluorination process. This method highlights the precision in targeting specific molecular sites for fluorination, avoiding the sulfur atom and yielding diverse fluorinated products under electrochemical conditions (Riyadh, Ishii, & Fuchigami, 2002).

Synthetic Approaches to Oxazoles

A novel synthetic method for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the reaction of 1-(methylthio)acetone with nitriles, offering a streamlined pathway to oxazoles. This approach underscores the efficiency and versatility in oxazole synthesis, enabling the production of compounds with potential applications in material science and chemistry (Herrera et al., 2006).

Photoredox Catalysis

Photoredox catalysis facilitates the synthesis of difluoroalkylated oxazoles from methylene-2-oxazolines and difluoroalkylating reagents. This strategy highlights the application of photoredox catalysis in generating difluoro-oxazole derivatives, broadening the scope of functional materials accessible through light-mediated synthetic techniques (Gui-ting Song et al., 2019).

Structural and Vibrational Studies

The structural and vibrational characteristics of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate provide insights into the conformers' stability and photoproducts formed upon UV irradiation. This research underscores the importance of structural analysis in understanding the photophysical properties and reactivity of oxazole derivatives (Lopes et al., 2011).

Gold Catalysis

Gold catalysis offers a mild synthetic route to oxazoles from N-propargylcarboxamides, emphasizing the utility of gold compounds in catalyzing the formation of oxazoles under benign conditions. This process showcases the potential of gold catalysis in organic synthesis, providing a direct route to oxazole derivatives with diverse functional groups (Hashmi et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

5-[chloro(difluoro)methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPPFAOCXDDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557090 |

Source

|

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[Chloro(difluoro)methyl]-1,2-oxazole | |

CAS RN |

116611-76-8 |

Source

|

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

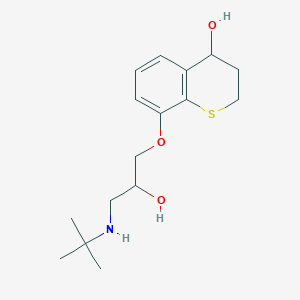

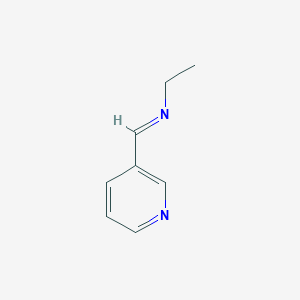

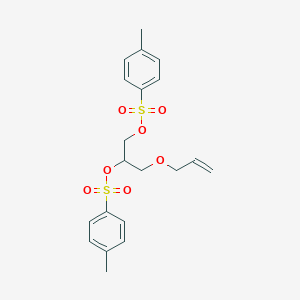

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)